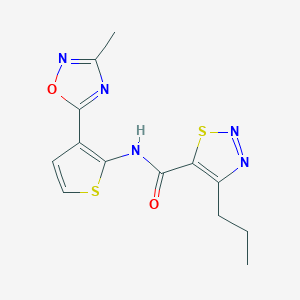
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2S2 and its molecular weight is 335.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that combines several heterocyclic structures known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with an oxadiazole and a thiophene moiety. This unique combination is thought to enhance its biological activity due to the electronic and steric properties imparted by these heterocycles.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2S2 |
| Molar Mass | 286.39 g/mol |
| Density | 1.372 g/cm³ |
| Melting Point | Not specified |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its structure allows it to interfere with microbial metabolism or inhibit essential enzymes.
- Anticancer Properties : Research indicates that derivatives of thiadiazole and oxadiazole can inhibit DNA synthesis in cancer cells without affecting protein synthesis. This selective action is crucial for developing anticancer agents .
- Anti-inflammatory Effects : The compound may exert anti-inflammatory actions by modulating pathways involved in inflammation and immune response.
Biological Activity Data
Recent studies have reported the biological activities of compounds related to this compound. Below are some key findings:
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 20.5 | |
| Anticancer | HepG2 | 4.37 ± 0.7 | |
| Anticancer | A549 | 8.03 ± 0.5 | |
| Anti-inflammatory | RAW 264.7 cells | Not specified |
Case Study 1: Anticancer Activity
In vitro studies on HepG2 (liver cancer) and A549 (lung cancer) cell lines demonstrated that the compound significantly inhibited cell proliferation with IC50 values of 4.37 µM and 8.03 µM respectively . The mechanism involves the inhibition of DNA synthesis pathways critical for cell division.
Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties against E. coli revealed an IC50 value of 20.5 µM . This suggests that the compound could be a potential candidate for developing new antibiotics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in therapeutics:
- Absorption : The presence of lipophilic groups may enhance its absorption through biological membranes.
- Distribution : The compound's distribution in tissues can be influenced by its molecular weight and solubility.
- Metabolism : Initial studies suggest that metabolic pathways may involve oxidation and conjugation reactions.
- Excretion : Further research is needed to determine the excretion pathways and half-life of this compound in vivo.
Eigenschaften
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S2/c1-3-4-9-10(22-18-16-9)11(19)15-13-8(5-6-21-13)12-14-7(2)17-20-12/h5-6H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZOXIUTDDRISA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














